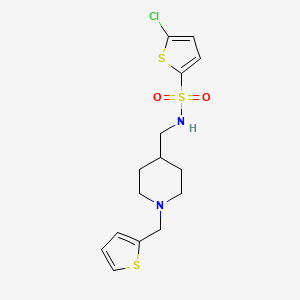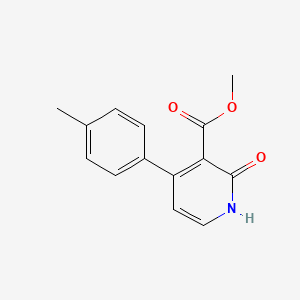![molecular formula C20H16Cl2N2O2S B2380982 [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 338413-54-0](/img/structure/B2380982.png)
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate, also known as MPTP-DCC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anti-Helicobacter pylori Agent
- A study by Carcanague et al. (2002) highlights the use of a carbamate structure similar to [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate as an effective anti-Helicobacter pylori agent. This compound displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to other antibiotics. It also exhibited a low rate of resistance development and acceptable in vivo exposure levels (Carcanague et al., 2002).
Antimicrobial Activity
- Hussein (2018) synthesized novel sulfonamide hybrids containing carbamate structures and evaluated their antimicrobial activities. Some of the synthesized compounds showed significant activity against bacteria, indicating the potential use of carbamates in antimicrobial therapies (Hussein, 2018).
Antimitotic Agents
- Temple and Rener (1992) studied chiral isomers of a carbamate derivative and found that both S- and R-isomers showed activity in various biological systems, indicating potential use as antimitotic agents (Temple & Rener, 1992).
Synthesis and Transformations
- Research by Velikorodov and Shustova (2017) involved the synthesis of carbamate derivatives and their transformation into other compounds, showcasing the versatility and potential for varied applications in chemical synthesis (Velikorodov & Shustova, 2017).
Ligand for Metal Complexes
- Castiñeiras et al. (2019) designed a carbamate derivative as a ligand for complexes of Group 12 elements, demonstrating its utility in the synthesis of supramolecular structures and potential applications in materials science (Castiñeiras, García-Santos, & Saa, 2019).
Insecticidal Applications
- Metcalf, Fuertes-Polo, and Fukuto (1963) evaluated the toxicity of various N-methylcarbamates, including 3-methylphenyl N-methylcarbamate, as insecticides, providing insight into the potential use of carbamate compounds in pest control (Metcalf, Fuertes-Polo, & Fukuto, 1963).
Anticancer Agents
- Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines with a carbamate derivative, evaluating them as inhibitors of thymidylate synthase for potential use as antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-13-4-6-18(7-5-13)27-19-14(3-2-8-23-19)12-26-20(25)24-17-10-15(21)9-16(22)11-17/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFDROXKPZFLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2380901.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)
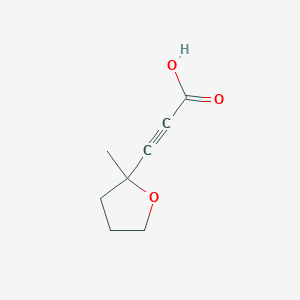
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)
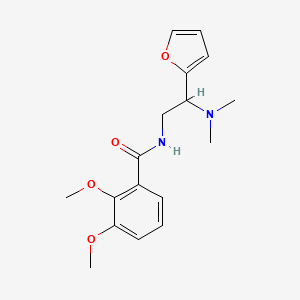
![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)
![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)
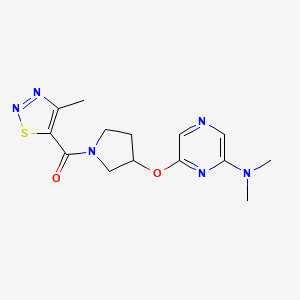
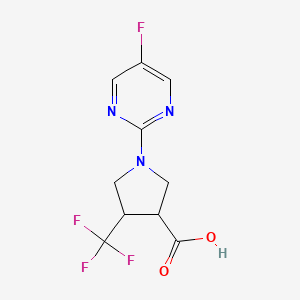
![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)
